molecular formula C20H30D4O5 B1164631 Prostaglandin D1-d4

Prostaglandin D1-d4

Numéro de catalogue B1164631
Poids moléculaire: 358.5
Clé InChI: CIMMACURCPXICP-VRXRJXMLSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Prostaglandin D1-d4 (PGD1-d4) contains four deuterium atoms at the 3, 3/', 4, and 4/' positions. It is intended for use as an internal standard for the quantification of PGD1 by GC- or LC-mass spectrometry. PGD1 is the theoretical D-series metabolite of dihomo-γ-linolenic acid (DGLA), but to date it has not been isolated as a natural product. It is an inhibitor of ADP-induced platelet aggregation in humans with an IC50 value of 320 ng/ml, about 1/10 as potent as PGD2.

Applications De Recherche Scientifique

  • Role in Allergic Disorders : Prostaglandin D2 (PGD2) is a major cyclooxygenase mediator synthesized by activated human mast cells and other immune cells, playing a significant role in allergic inflammation. It mediates its effects through D-prostanoid (DP1), DP2 (CRTH2), and thromboxane prostanoid (TP) receptors on immune and non-immune cells involved in allergic inflammation. Selective DP2 receptor antagonists and a few DP1 receptor antagonists are being developed for treating allergic disorders like asthma and allergic rhinitis (Marone et al., 2018).

  • Involvement in Asthma and Allergic Rhinitis : Clinical studies have been conducted to investigate the efficacy of DP1 antagonists like laropiprant in asthma and seasonal allergic rhinitis. However, the results indicate that laropiprant did not show significant efficacy in these conditions (Philip et al., 2009).

  • Discovery of Dual Antagonists for Asthma Treatment : The discovery of AMG 853, a dual antagonist against DP and CRTH2 receptors, has been reported. This development is significant in the context of treating allergic reactions such as asthma, allergic rhinitis, and atopic dermatitis, as PGD2 plays a key role in these conditions (Liu et al., 2011).

  • Influence on Cyclin D1 Expression and Cancer Cell Growth : Prostaglandin A2 (PGA2) has been observed to down-regulate cyclin D1 expression in cancer cell lines, indicating its potential as a chemotherapeutic agent. This process is mediated through enhanced cyclin D1 mRNA turnover, impacting cell growth (Lin et al., 2000).

  • Roles in Inflammation and Homeostatic Functions : Prostaglandins sustain homeostatic functions and mediate pathogenic mechanisms, including inflammation. They are generated from arachidonate by cyclooxygenase isoenzymes, and their biosynthesis is inhibited by nonsteroidal anti-inflammatory drugs. Understanding the roles of individual prostaglandins and their receptors in inflammation is crucial (Ricciotti & FitzGerald, 2011).

  • Investigational Use in Allergic Airway Disease : PGD2 activates DP1 and DP2 receptors on immune and non-immune cells, leading to pro-inflammatory effects in allergic airway diseases. Several selective, orally active DP2 receptor antagonists and a DP1 receptor antagonist are under development for asthma and allergic rhinitis (Santini et al., 2016).

  • Binding Characteristics and Pharmacological Properties : A study on the binding characteristics and pharmacological properties of prostaglandin E2 (PGE2) to the cloned human EP4 prostanoid receptor reveals insights into its function and potential therapeutic applications (Davis & Sharif, 2000).

  • Application in Allergic Inflammation Models : The DP2 antagonist AM211 was found effective in animal models of allergic inflammation, such as asthma and allergic rhinitis, indicating its therapeutic potential in T helper 2-driven allergic diseases (Bain et al., 2011).

Propriétés

Nom du produit

Prostaglandin D1-d4

Formule moléculaire

C20H30D4O5

Poids moléculaire

358.5

InChI

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-18,21-22H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15-,16+,17+,18-/m0/s1/i5D2,8D2

Clé InChI

CIMMACURCPXICP-VRXRJXMLSA-N

SMILES

CCCCC[C@H](O)/C=C/[C@H]1C(C[C@H](O)[C@@H]1CCCC([2H])(C([2H])([2H])CC(O)=O)[2H])=O

Synonymes

PGD1-d4

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Prostaglandin D1-d4
Reactant of Route 2
Prostaglandin D1-d4
Reactant of Route 3
Prostaglandin D1-d4
Reactant of Route 4
Prostaglandin D1-d4
Reactant of Route 5
Prostaglandin D1-d4
Reactant of Route 6
Prostaglandin D1-d4

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.